![molecular formula C22H29N5O3 B2769645 3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847185-49-3](/img/structure/B2769645.png)

3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

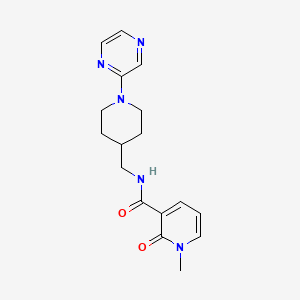

The compound is a derivative of pyrimidinedione , which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of pyrimidines can involve various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction can also be used .Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

Pyrimidines can undergo a variety of reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Heterocyclic Chemistry

- Polyfunctional Fused Heterocyclic Compounds : Research by Hassaneen et al. (2003) demonstrates the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones. These syntheses contribute to the field of heterocyclic chemistry by providing new pathways to create compounds with potential applications in pharmaceuticals and material science Hassaneen et al., 2003.

Nonlinear Optical (NLO) and Drug Discovery Applications

- Pyrimidine Based Bis-Uracil Derivatives : Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated their potential in optical, nonlinear optical (NLO), and drug discovery applications. Their study suggests that these compounds exhibit significant NLO properties and could be efficient candidates for NLO device fabrications Mohan et al., 2020.

Antiviral Evaluation

- 1,3-Dimethyl-6-(1H-1,2,3-triazol-1-YL)pyrimidine-2,4(1H,3H)-dione Derivatives : El-Etrawy and Abdel-Rahman (2010) synthesized derivatives of pyrimidine-dione and evaluated their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. Such studies underscore the potential of pyrimidine derivatives in developing new antiviral agents El-Etrawy and Abdel-Rahman, 2010.

Crystal Structure and Molecular Interaction Studies

- Quantitative Analysis of Intermolecular Interactions : Shukla et al. (2020) conducted a detailed quantitative analysis of the intermolecular interactions present in a xanthine derivative, providing insights into the molecular design of new materials. This type of research is crucial for understanding the physicochemical properties of heterocyclic compounds Shukla et al., 2020.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a pyrano[2,3-d]pyrimidine-2,4-dione structure have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) , which are involved in DNA repair damage .

Mode of Action

Based on the reported activity of similar compounds, it can be inferred that vu0492999-1 might interact with its target by inhibiting its activity, thereby affecting the dna repair mechanism of cells .

Biochemical Pathways

Inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .

Result of Action

If the compound acts as a parp-1 inhibitor, it could potentially lead to genomic dysfunction and cell death .

Eigenschaften

IUPAC Name |

3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-5-16-7-9-17(10-8-16)26-13-15(3)14-27-18-19(23-21(26)27)24(4)22(29)25(20(18)28)11-12-30-6-2/h7-10,15H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKFPCUDVIHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2769567.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2769581.png)

![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)